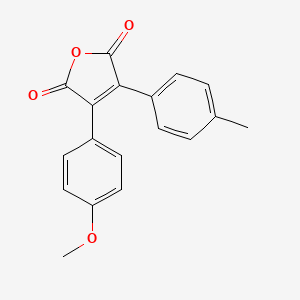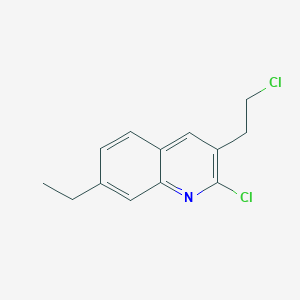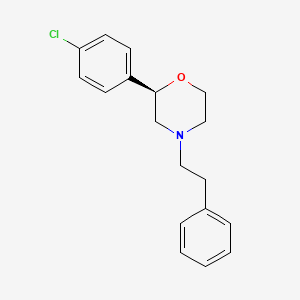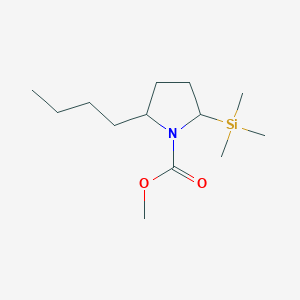![molecular formula C17H17NOTe B12631690 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-40-8](/img/structure/B12631690.png)
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-phenyltellurophen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a halide to form the prop-2-yn-1-yl intermediate.
Introduction of the Phenyltellurophen Group: The intermediate is then reacted with a phenyltellurophen derivative under specific conditions to introduce the phenyltellurophen group.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate amine and aldehyde precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The tellurophen group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurophen group to tellurides.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include tellurides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine involves its interaction with specific molecular targets. The tellurophen group can interact with biological molecules through redox reactions, potentially affecting cellular processes. The prop-2-yn-1-yl group can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a butyl group instead of a phenyl group.
4-[3-(5-Methyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is unique due to the presence of the phenyltellurophen group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
920977-40-8 |
|---|---|
Molekularformel |
C17H17NOTe |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
4-[3-(5-phenyltellurophen-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C17H17NOTe/c1-2-5-15(6-3-1)17-9-8-16(20-17)7-4-10-18-11-13-19-14-12-18/h1-3,5-6,8-9H,10-14H2 |
InChI-Schlüssel |
MNHKVBYTGLNQLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12631620.png)
![ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12631622.png)


![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)


![2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)



![1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one](/img/structure/B12631681.png)
